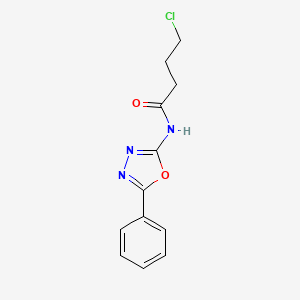![molecular formula C39H58S2 B12938843 2-Pentacosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12938843.png)
2-Pentacosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentacosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is a complex organic compound belonging to the family of heteropentalenes. These compounds are characterized by their unique structure, which includes two fused five-membered rings. The specific structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentacosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene typically involves the combination of benzo[b]thieno[2,3-d]thiophene with a pentacosyl group. One common method involves the treatment of benzo[b]thieno[2,3-d]thiophene derivatives with alkylating agents in the presence of catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and calcium oxide . The reaction conditions often include elevated temperatures and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. Techniques such as solution shearing and microwave-assisted synthesis can be employed to enhance the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentacosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups replace hydrogen atoms in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-Pentacosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of organic semiconductors and optoelectronic devices
Mécanisme D'action
The mechanism of action of 2-Pentacosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with electron-rich and electron-deficient sites within biological systems. This interaction can lead to various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[b]thieno[2,3-d]thiophene: A structurally related compound with similar chemical properties.
Benzo[b]selenopheno[2,3-d]thiophene: Another related compound with selenium replacing sulfur in the structure.
Dibenzo[b,d]thiophene: A compound with a similar core structure but different substituents.
Uniqueness
2-Pentacosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is unique due to its specific pentacosyl substitution, which imparts distinct physicochemical properties. This substitution enhances its solubility, stability, and potential for various applications in organic electronics and materials science .
Propriétés
Formule moléculaire |
C39H58S2 |
|---|---|
Poids moléculaire |
591.0 g/mol |
Nom IUPAC |
2-pentacosyl-[1]benzothiolo[3,2-b][1]benzothiole |
InChI |
InChI=1S/C39H58S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-33-30-31-35-37(32-33)41-38-34-28-25-26-29-36(34)40-39(35)38/h25-26,28-32H,2-24,27H2,1H3 |
Clé InChI |
VUKZDNCRKVLGDU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


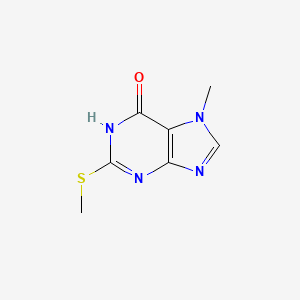
![Methyl 5-(5-fluoro-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)-1,3,4-oxadiazole-2-carboxylate](/img/structure/B12938764.png)


![(4-Bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone](/img/structure/B12938778.png)

![1-[(2-Chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12938783.png)
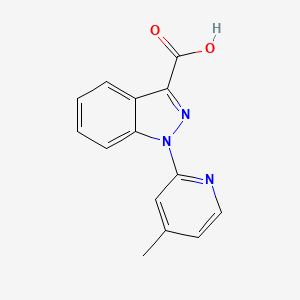
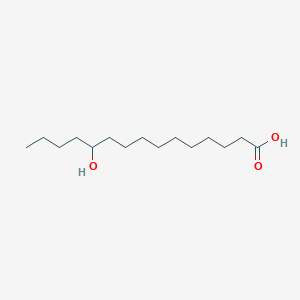
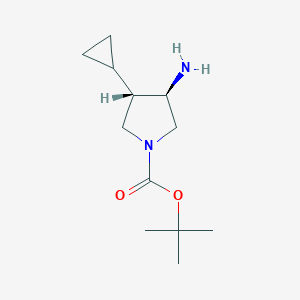

![N-[5-(Butan-2-yl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B12938819.png)
![8-(Benzyloxy)-N-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B12938821.png)
